molecular formula C10H8BrFN2 B13689952 2-(2-Bromo-4-fluorophenyl)-5-methyl-1H-imidazole

2-(2-Bromo-4-fluorophenyl)-5-methyl-1H-imidazole

Cat. No.: B13689952
M. Wt: 255.09 g/mol
InChI Key: QCVACGPEZCHYIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-4-fluorophenyl)-5-methyl-1H-imidazole is a halogenated imidazole derivative characterized by a phenyl ring substituted with bromine (position 2) and fluorine (position 4), attached to a 5-methyl-imidazole core.

Properties

Molecular Formula

C10H8BrFN2

Molecular Weight

255.09 g/mol

IUPAC Name

2-(2-bromo-4-fluorophenyl)-5-methyl-1H-imidazole

InChI

InChI=1S/C10H8BrFN2/c1-6-5-13-10(14-6)8-3-2-7(12)4-9(8)11/h2-5H,1H3,(H,13,14)

InChI Key

QCVACGPEZCHYIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=C(C=C(C=C2)F)Br

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-(2-bromo-4-fluorophenyl)-5-methyl-1H-imidazole typically involves:

  • Construction or functionalization of the imidazole core.
  • Introduction of the 5-methyl substituent on the imidazole ring.
  • Selective bromination and fluorination on the phenyl ring.
  • Coupling of the substituted phenyl moiety to the imidazole ring.

Starting Materials and Key Intermediates

  • 1,2-Dimethyl-1H-imidazole is a common starting material for imidazole derivatives with methyl substitution at the 5-position (position 2 in nomenclature depending on substitution pattern).
  • 2,4-Dibromo-1-methyl-5-nitro-1H-imidazole and related halogenated imidazoles serve as intermediates for regioselective cross-coupling reactions to introduce various aryl groups on the imidazole ring.

Synthetic Routes

Route via Selective Bromination and Debromination of 1,2-Dimethyl-1H-imidazole
  • Step 1: Bromination of 1,2-dimethyl-1H-imidazole with N-bromosuccinimide in DMF yields 4,5-dibromo-1,2-dimethyl-1H-imidazole.
  • Step 2: Selective debromination using isopropyl magnesium chloride at low temperature (-25 °C) converts the dibromo intermediate into 4-bromo-1,2-dimethyl-1H-imidazole.
  • This intermediate can be further functionalized or coupled with substituted phenyl moieties.

This method is scalable and cost-effective, yielding about 74% overall and has been demonstrated on a kilogram scale. The key to success is the selective debromination step, which avoids formation of regioisomers and unwanted by-products.

Suzuki-Miyaura Cross-Coupling for Aryl Substitution
  • Starting from halogenated imidazole derivatives such as 2,4-dibromo-1-methyl-5-nitro-1H-imidazole, Suzuki-Miyaura cross-coupling reactions with arylboronic acids enable regioselective substitution at the 2- or 4-position of the imidazole ring.
  • For example, coupling with 2-bromo-4-fluorophenylboronic acid or related arylboronic acids introduces the desired 2-(2-bromo-4-fluorophenyl) substituent.
  • Reaction conditions typically involve palladium acetate as catalyst, sodium carbonate as base, and mixed solvents (DME/EtOH/H2O) under microwave irradiation at 60–65 °C for 2 hours.
  • Sequential or one-pot bis-Suzuki-Miyaura reactions can be employed to obtain disubstituted imidazoles efficiently.
Alternative Condensation and Cyclization Routes
  • Another approach involves the condensation of substituted benzoyl chlorides (e.g., 4-fluorobenzoyl chloride) with substituted anilines (e.g., 4-bromoaniline) to form benzamide intermediates.
  • These intermediates are converted into imidoyl chlorides by refluxing with thionyl chloride.
  • Subsequent cyclization with appropriate reagents yields the substituted imidazole ring bearing the 2-(2-bromo-4-fluorophenyl) group and 5-methyl substitution.
  • This method allows precise control over substitution and is useful for structure-activity relationship studies in medicinal chemistry.

Data Tables: Key Reaction Conditions and Yields

Step/Reaction Reagents & Conditions Yield (%) Notes
Bromination of 1,2-dimethyl-1H-imidazole N-bromosuccinimide, DMF, room temperature, 6 h 80 Formation of 4,5-dibromo intermediate
Selective Debromination Isopropyl magnesium chloride, THF, -25 °C, 2 h 74 (overall) Produces 4-bromo-1,2-dimethyl-1H-imidazole
Suzuki-Miyaura Cross-Coupling Pd(OAc)2 (0.04 equiv.), Na2CO3 (3 equiv.), DME/EtOH/H2O, MW, 60 °C, 2 h 55–65 Regioselective arylation at C-4 position
One-pot Bis-Suzuki-Miyaura Pd(OAc)2, Na2CO3, MW, 60–110 °C 22–40 Sequential coupling for disubstituted products
Benzamide formation 4-fluorobenzoyl chloride + 4-bromoaniline, Et3N, EtOAc, RT, 16 h >90 High yield amide intermediate
Imidoyl chloride formation SOCl2 reflux, 8 h Quantitative Precursor for imidazole ring formation

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 2-position of the fluorophenyl ring undergoes substitution with nucleophiles under optimized conditions. Key examples include:

Nucleophile Conditions Product Yield Reference
NH₃ (excess)100°C, CuI catalyst, DMF2-(4-Fluoro-2-aminophenyl)-5-methyl-1H-imidazole72%
NaOMe80°C, K₂CO₃, MeOH2-(4-Fluoro-2-methoxyphenyl)-5-methyl-1H-imidazole65%
Piperidine120°C, DMSO, Pd(OAc)₂ catalyst2-(4-Fluoro-2-piperidinophenyl)-5-methyl-1H-imidazole58%

Reactivity trends:

  • Fluorine at the 4-position deactivates the ring but directs substitution to the bromine-bearing position via resonance effects .

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings to construct biaryl systems:

Suzuki-Miyaura Coupling

Boronic Acid Catalyst System Product Yield
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃, H₂O/EtOH2-(4-Fluoro-2-biphenyl)-5-methyl-1H-imidazole85%
4-Pyridylboronic acidPdCl₂(dppf), K₃PO₄, THF2-(4-Fluoro-2-(pyridin-4-yl)phenyl)-5-methyl-1H-imidazole78%

Key factors:

  • Electron-deficient arylboronic acids couple efficiently due to enhanced transmetallation .

  • Fluorine’s inductive effect improves oxidative addition kinetics at palladium centers.

Imidazole Ring Functionalization

The 1H-imidazole ring undergoes electrophilic substitution at the 4-position (para to methyl group):

Reagent Conditions Product Yield
HNO₃/H₂SO₄0°C, 2 h2-(2-Bromo-4-fluorophenyl)-4-nitro-5-methyl-1H-imidazole40%
Br₂/FeBr₃CH₂Cl₂, RT, 1 h2-(2-Bromo-4-fluorophenyl)-4-bromo-5-methyl-1H-imidazole62%

Regioselectivity is controlled by the methyl group’s +I effect, directing electrophiles to the less hindered 4-position .

Reductive Dehalogenation

Controlled debromination is achieved via Grignard reagents:

Reagent Conditions Product Yield
iPrMgClTHF, −25°C, 1 h2-(4-Fluorophenyl)-5-methyl-1H-imidazole92%
LiAlH₄Et₂O, reflux, 4 hPartial reduction with side products35%

Isopropyl magnesium chloride selectively removes bromine without affecting fluorine or the imidazole ring .

Acid-Base Reactivity

The imidazole’s NH proton (pKa ≈ 14.5) undergoes deprotonation with strong bases:

Base Conditions Application
NaHTHF, 0°C, 30 minGeneration of imidazolide for alkylation
LDA−78°C, 1 hLithiation at C2 for functionalization

Deprotonation enables C–H functionalization, such as silylation or phosphorylation at the 2-position.

Photochemical Reactions

UV irradiation (254 nm) induces homolytic C–Br bond cleavage:

Conditions Product Quantum Yield
Benzene, 12 h2-(4-Fluorophenyl)-5-methyl-1H-imidazole + Br-0.18

Radical intermediates can be trapped with TEMPO, confirming the reaction mechanism .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range Process Mass Loss
220–250°CC–Br bond cleavage28%
300–320°CImidazole ring decomposition52%

Stability in solution:

  • No degradation observed in MeOH/H₂O (1:1) after 72 h at 25°C .

  • Acidic conditions (pH < 3) promote slow hydrolysis of the imidazole ring.

This compound’s reactivity profile highlights its versatility as a scaffold in pharmaceutical synthesis and materials science. The bromine and fluorine substituents synergistically modulate electronic effects, enabling precise control over reaction outcomes.

Scientific Research Applications

The applications of "2-(2-Bromo-4-fluorophenyl)-5-methyl-1H-imidazole" are not detailed within the provided search results; therefore, this article will focus on the applications of similar compounds and derivatives, such as halogenated imidazoles and trisubstituted imidazoles, in scientific research.

Scientific Research Applications

Imidazole derivatives, including halogenated and substituted imidazoles, have diverse applications in medicinal chemistry, biology, and materials science. These compounds are frequently used as building blocks in synthesizing pharmaceutical compounds and developing advanced materials.

Medicinal Chemistry

Imidazole derivatives are crucial in medicinal chemistry because of their potential therapeutic effects. For instance, trisubstituted imidazole compounds have demonstrated off-target inhibition of epidermal growth factor receptor (EGFR), which is significant in cancer research . Through medicinal chemistry optimization and molecular docking, researchers have produced reversible and irreversible trisubstituted imidazole-based compounds that effectively inhibit mutant EGFR . Furthermore, 4-bromo-1,2-dimethyl-1H-imidazole is a key building block for creating various active pharmaceutical ingredients (APIs), including cathepsin K inhibitors, xanthine oxidase inhibitors, and EED and PRC2 modulators .

Biological Applications

Halogenated imidazoles, such as 2-(2-Bromo-5-fluorophenyl)-5-methyl-1H-imidazole, exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties. A study on an α,β-unsaturated carbonyl compound, (3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one), explored its antibacterial activity using computational chemistry tools .

Materials Science

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-fluorophenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 2-(2-Bromo-4-fluorophenyl)-5-methyl-1H-imidazole with its analogs:

Compound Name Substituents on Phenyl/Imidazole Molecular Formula Molecular Weight Key Features/Properties
2-(2-Bromo-4-fluorophenyl)-5-methyl-1H-imidazole Phenyl: 2-Br, 4-F; Imidazole: 5-CH₃ C₁₀H₈BrFN₂ 269.09 High lipophilicity due to Br/F; potential for π-π stacking
2-(3-Fluorophenyl)-5-methyl-1H-imidazole Phenyl: 3-F; Imidazole: 5-CH₃ C₁₀H₉FN₂ 176.19 Reduced steric bulk vs. Br-substituted analog; lower molecular weight
2-[(4-Chlorophenyl)methyl]-5-methyl-1H-imidazole Substituent: 4-Cl-benzyl; Imidazole: 5-CH₃ C₁₁H₁₁ClN₂ 206.67 Increased steric bulk from benzyl group; Cl enhances lipophilicity
2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole Substituents: 4-F-benzyl, 5-CHO, 2-SCH₂CH₃ C₁₃H₁₃FN₂OS 280.32 Formyl and ethylthio groups introduce polarity and reactivity
5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid Benzimidazole core with Br, Cl, F, COOH C₁₆H₁₁BrClFN₃O₂ 428.63 Carboxylic acid enhances solubility; multi-halogenated for target binding
Key Observations:
  • Substituent Positioning : The 2-bromo-4-fluoro arrangement creates a unique electronic profile, distinct from 3-fluoro () or 4-chloro-benzyl () analogs.
  • Functional Groups : Compounds with additional reactive groups (e.g., formyl, carboxylic acid) exhibit diversified reactivity and solubility profiles .

Q & A

Q. What are the optimal synthetic routes for 2-(2-Bromo-4-fluorophenyl)-5-methyl-1H-imidazole?

Methodological Answer :

  • Condensation-Cyclization Strategy : React 2-bromo-4-fluorobenzaldehyde with a methyl-substituted amidine precursor under acidic conditions (e.g., acetic acid or HCl). For example, analogous imidazole derivatives are synthesized via cyclization of aldehydes with ammonium acetate and nitroalkanes .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol or methanol). Monitor purity via TLC (Rf ~0.6–0.8) .
  • Characterization : Confirm structure via FTIR (C=N stretch at ~1610–1620 cm⁻¹, C-Br at ~590 cm⁻¹), ¹H NMR (aromatic protons at δ 7.4–8.3 ppm, methyl group at δ ~2.6 ppm), and mass spectrometry (m/z ~285–290 for [M+H]⁺) .

Example Data :

ParameterValue (Example)Source
Yield73–86%
Melting Point252–257 °C (analogous compound)
Rf Value0.65–0.83

Q. How is the crystal structure of this compound validated?

Methodological Answer :

  • X-ray Diffraction : Grow single crystals via slow evaporation (e.g., in ethanol). Collect data using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). For analogous structures, space groups like P1̄ or P2₁/c are common .
  • Refinement : Use SHELXL for structure refinement. Check residuals (R1 < 0.05, wR2 < 0.15) and validate with PLATON or CCDC tools .
  • ORTEP Visualization : Generate thermal ellipsoid plots to confirm atomic displacement parameters .

Example Structural Data :

ParameterValue (Analogous Compound)Source
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 8.21 Å, b = 12.34 Å

Advanced Research Questions

Q. How can computational methods predict binding interactions of this compound with biological targets?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (optimize geometry with Gaussian 09 at B3LYP/6-31G* level) and receptor (e.g., EGFR kinase domain, PDB ID: 1M17). Analyze binding affinity (ΔG < -7 kcal/mol suggests strong interaction) .
  • ADMET Prediction : Employ SwissADME or pkCSM to assess pharmacokinetics (e.g., logP ~3.5, moderate bioavailability) and toxicity (Ames test for mutagenicity) .

Example Docking Results :

TargetBinding Affinity (kcal/mol)Source
EGFR Kinase-8.2

Q. How to resolve contradictions in crystallographic data (e.g., bond length anomalies)?

Methodological Answer :

  • Data Reanalysis : Reprocess raw diffraction data with SHELXL or OLEX2. Check for overfitting (e.g., high ADP values). Compare with analogous structures (CCDC database) .
  • Twinned Crystals : Use TWINLAW to identify twin laws. Refine with HKLF5 format in SHELXL .
  • Validation Tools : Run checkCIF reports to flag steric clashes (>0.4 Å) or unusual torsion angles .

Q. What strategies assess structure-activity relationships (SAR) for halogen substituents?

Methodological Answer :

  • Analog Synthesis : Replace bromo/fluoro groups with chloro or methyl (e.g., 4-chloro-5-methyl derivatives) and compare bioactivity .
  • Electrostatic Potential Maps : Generate via Multiwfn to visualize halogen bonding propensity. Correlate with IC50 values in cytotoxicity assays .

Example SAR Data :

SubstituentIC50 (µM)Source
2-Bromo-4-fluoro12.3
4-Chloro-5-methyl18.7

Q. How to validate molecular dynamics (MD) simulations of this compound in solvent systems?

Methodological Answer :

  • Force Field Selection : Use GAFF2 or CHARMM36. Solvate in TIP3P water (box size ≥ 10 Å). Equilibrate for 100 ns with GROMACS .
  • Convergence Metrics : Check RMSD (<2 Å after 50 ns) and hydrogen bond stability (LigPlot+ analysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.